molecular formula C15H23BO2 B13206903 2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 356570-54-2

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13206903
CAS No.: 356570-54-2
M. Wt: 246.15 g/mol
InChI Key: PPGGXAAJXNQIOQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylbenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures (80-100°C) in solvents such as toluene, ethanol, or water.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the development of bioconjugates and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are the aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 2-(4-Methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the benzyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other boron reagents may not be as effective.

Properties

CAS No.

356570-54-2

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-11-7-12(2)9-13(8-11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3

InChI Key

PPGGXAAJXNQIOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)C)C

Origin of Product

United States

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